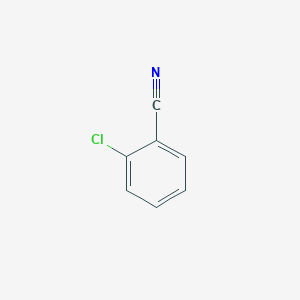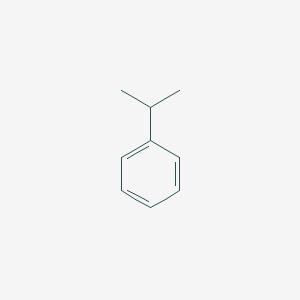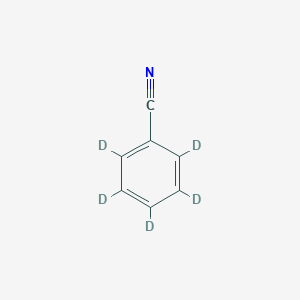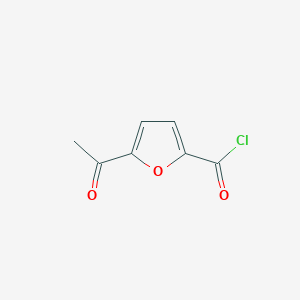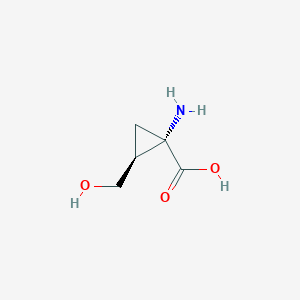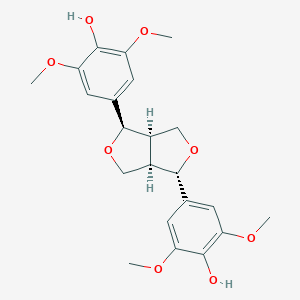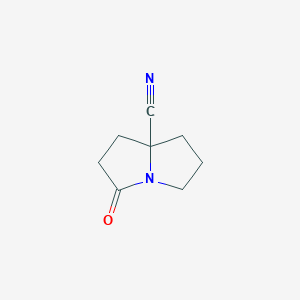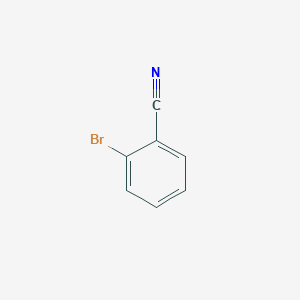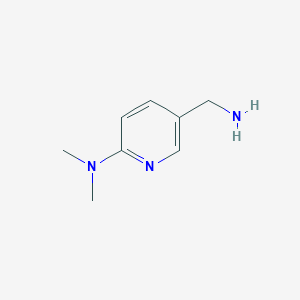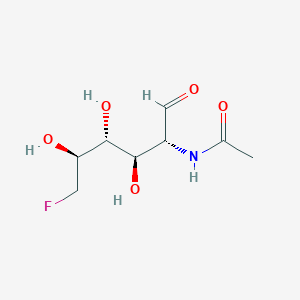
1,4-Butanodi sulfonato de sodio
Descripción general
Descripción
1,4-Butanedisulfonic acid, disodium salt, commonly known as BDS, is a water-soluble organic compound that is widely used in a variety of scientific and industrial applications. It is a white, odorless, crystalline solid with a molecular weight of 310.22 g/mol and a melting point of 183-185 °C. BDS is a versatile compound that can be used as a buffer, a reagent, a catalyst, and a dye. It is also used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides.
Aplicaciones Científicas De Investigación
Intermedio para agentes oxidantes
El 1,4-Butanodi sulfonato de sodio se utiliza como intermedio para agentes oxidantes . Esto significa que puede usarse en la producción de otras sustancias químicas capaces de transferir electrones en una reacción química.
Síntesis orgánica
Este compuesto se utiliza ampliamente en la síntesis orgánica . La síntesis orgánica es un método de preparación de compuestos orgánicos. Es una ciencia basada en un conjunto de principios estratégicos que rigen el diseño de síntesis complejas y a gran escala.
Análisis químico
El this compound también se utiliza en el análisis químico . Puede utilizarse para determinar la composición de una muestra o para separar los componentes de una mezcla.
Síntesis de tintes fluorescentes
Se puede utilizar en la síntesis de tintes fluorescentes . Los tintes fluorescentes son sustancias que emiten luz al absorberla, y se utilizan en una variedad de aplicaciones, como la imagen biológica y la ciencia de los materiales.
Síntesis de complejos de ftalocianina metálica
El this compound se puede utilizar para sintetizar complejos de ftalocianina metálica . Estos complejos se utilizan en una variedad de aplicaciones, como la catálisis, la fotovoltaica y los sensores de gas.
Inhibidor de la enzima DapE
La investigación ha demostrado que el this compound puede utilizarse como inhibidor de la enzima DapE . DapE es una enzima bacteriana esencial, y su inhibición podría conducir al desarrollo de nuevos antibióticos.
Material adsorbente
El this compound se puede utilizar en la creación de materiales adsorbentes . Estos materiales se utilizan para capturar y retener partículas, átomos o moléculas.
Simulaciones de acoplamiento molecular
Este compuesto puede utilizarse en simulaciones de acoplamiento molecular . Estas simulaciones se utilizan en el descubrimiento de fármacos para predecir la orientación de una molécula a una segunda cuando están unidas entre sí para formar un complejo estable.
Mecanismo De Acción
Target of Action
Sodium butane-1,4-disulfonate, also known as 1,4-Butanedisulfonic acid disodium salt, is a compound that primarily targets the liver . It is used in the treatment of liver disorders, particularly those associated with chronic viral hepatitis .
Mode of Action
The compound acts as a methyl donor in enzymatic transmethylation reactions . It donates a one-carbon methyl group in a process called transmethylation, which is crucial for various biochemical reactions in the body .
Biochemical Pathways
Sodium butane-1,4-disulfonate is involved in important biochemical pathways such as methylation, transsulfuration, and aminopropylation . In methylation, it donates a methyl group for the synthesis of cell membrane phospholipids, neurotransmitters, nucleic acids, proteins, and hormones . In transsulfuration, it acts as a precursor of cysteine, taurine, and glutathione, which are essential for cellular growth, repair, and detoxification .
Pharmacokinetics
Given its solubility in water , it is likely to have good bioavailability. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound has been shown to reduce serum bilirubin levels and improve symptoms of fatigue and general discomfort in patients with chronic viral hepatitis . It also reduces serum transaminases and alkaline phosphatase levels, indicating improved liver function .
Action Environment
The action of Sodium butane-1,4-disulfonate can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH . It is recommended to store the compound in an inert atmosphere at room temperature . Furthermore, it is sensitive to moisture and should be handled carefully to avoid contact with skin and eyes .
Safety and Hazards
1,4-Butanedisulfonic acid, disodium salt may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Análisis Bioquímico
Biochemical Properties
It has been found to be effective in alleviating acute toxicity of the herbicide, paraquat dichloride (PQ) in mice and in suppressing the formation of lipid peroxide in the lungs
Cellular Effects
Its role in mitigating the toxicity of paraquat suggests that it may have protective effects on cells exposed to this herbicide
Dosage Effects in Animal Models
It has been shown to alleviate the toxicity of paraquat in mice
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,4-Butanedisulfonic acid, disodium salt can be achieved through the sulfonation of 1,4-butane diol.", "Starting Materials": [ "1,4-butane diol", "sulfur trioxide", "sodium hydroxide", "water" ], "Reaction": [ "1. Dissolve 1,4-butane diol in water.", "2. Slowly add sulfur trioxide to the solution with constant stirring.", "3. Maintain the temperature of the reaction mixture below 50°C.", "4. After the addition of sulfur trioxide, continue stirring the mixture for 30 minutes.", "5. Add sodium hydroxide to the reaction mixture until the pH reaches 7-8.", "6. Filter the mixture to remove any solids.", "7. Concentrate the filtrate under reduced pressure to obtain the crude product.", "8. Dissolve the crude product in water and adjust the pH to 7-8 with sodium hydroxide.", "9. Filter the solution to remove any solids.", "10. Concentrate the filtrate under reduced pressure to obtain the final product, 1,4-Butanedisulfonic acid, disodium salt." ] } | |
Número CAS |
36589-61-4 |
Fórmula molecular |
C4H10NaO6S2 |
Peso molecular |
241.2 g/mol |
Nombre IUPAC |
disodium;butane-1,4-disulfonate |
InChI |
InChI=1S/C4H10O6S2.Na/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10); |
Clave InChI |
BANLSWYBYSATCV-UHFFFAOYSA-N |
SMILES |
C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C(CCS(=O)(=O)O)CS(=O)(=O)O.[Na] |
Otros números CAS |
36589-61-4 |
Sinónimos |
1,4-Butanedisulfonic Acid Sodium Salt (1:2); Disodium Butane-1,4-disulfonate; 1,4-Butanedisulfonic Acid Disodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



